

The Pharmacological Profile of Carbazochrome Sodium Sulfonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbazochrome sodium sulfonate*

Cat. No.: *B612076*

[Get Quote](#)

Carbazochrome sodium sulfonate is a hemostatic agent utilized in the management of bleeding, particularly from capillaries.^{[1][2][3]} This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety, tailored for researchers, scientists, and drug development professionals.

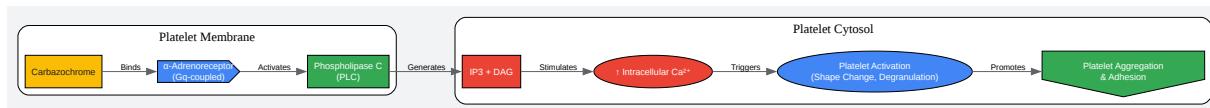
Mechanism of Action

Carbazochrome sodium sulfonate exerts its hemostatic effect through a multi-faceted mechanism that involves strengthening the vascular wall, promoting platelet aggregation, and exhibiting anti-inflammatory properties.^{[4][5]} Unlike some other hemostatic agents, it does not directly affect the blood coagulation cascade.^[6]

Vascular Effects

The primary action of **carbazochrome sodium sulfonate** is on the capillaries.^[1] It enhances the integrity of the capillary wall by:

- Increasing Capillary Resistance: It strengthens the capillaries, making them less susceptible to damage.^{[1][2]}
- Reducing Capillary Permeability: The drug decreases the leakage of fluids from capillaries, which is a crucial factor in controlling bleeding and edema.^{[1][2]} This is achieved by stabilizing acidic mucopolysaccharides within the capillaries and surrounding tissues.^[1]


- Promoting Retraction of Capillary Ends: Following an injury, it encourages the broken ends of capillaries to retract, which aids in sealing the vessel.[1]

Platelet Interaction

Carbazochrome, the active moiety, interacts with α -adrenoreceptors on the surface of platelets. [7][8][9] This interaction triggers a signaling cascade that leads to platelet aggregation and the formation of a primary platelet plug.[7][8][10]

The signaling pathway is as follows:

- Receptor Binding: Carbazochrome binds to Gq-coupled α -adrenoreceptors on the platelet surface.[7][8]
- PLC Activation: This binding activates Phospholipase C (PLC).[7][8]
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8]
- Calcium Mobilization: IP3 stimulates the release of intracellular calcium (Ca^{2+}) from the dense tubular system.[7][8]
- Platelet Activation: The increase in intracellular Ca^{2+} leads to a conformational change in platelets and the release of pro-aggregatory factors such as serotonin, ADP, and von Willebrand factor, promoting platelet aggregation and adhesion.[7][9]

[Click to download full resolution via product page](#)

Signaling pathway of Carbazochrome-induced platelet activation.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of **carbazochrome sodium sulfonate**. It has been shown to reduce postoperative swelling and levels of inflammatory

biomarkers.[\[4\]](#)[\[5\]](#) This effect is thought to be related to its ability to inhibit vascular hyperpermeability induced by various vasoactive agents like bradykinin and thrombin.[\[7\]](#)[\[11\]](#)

Pharmacokinetics

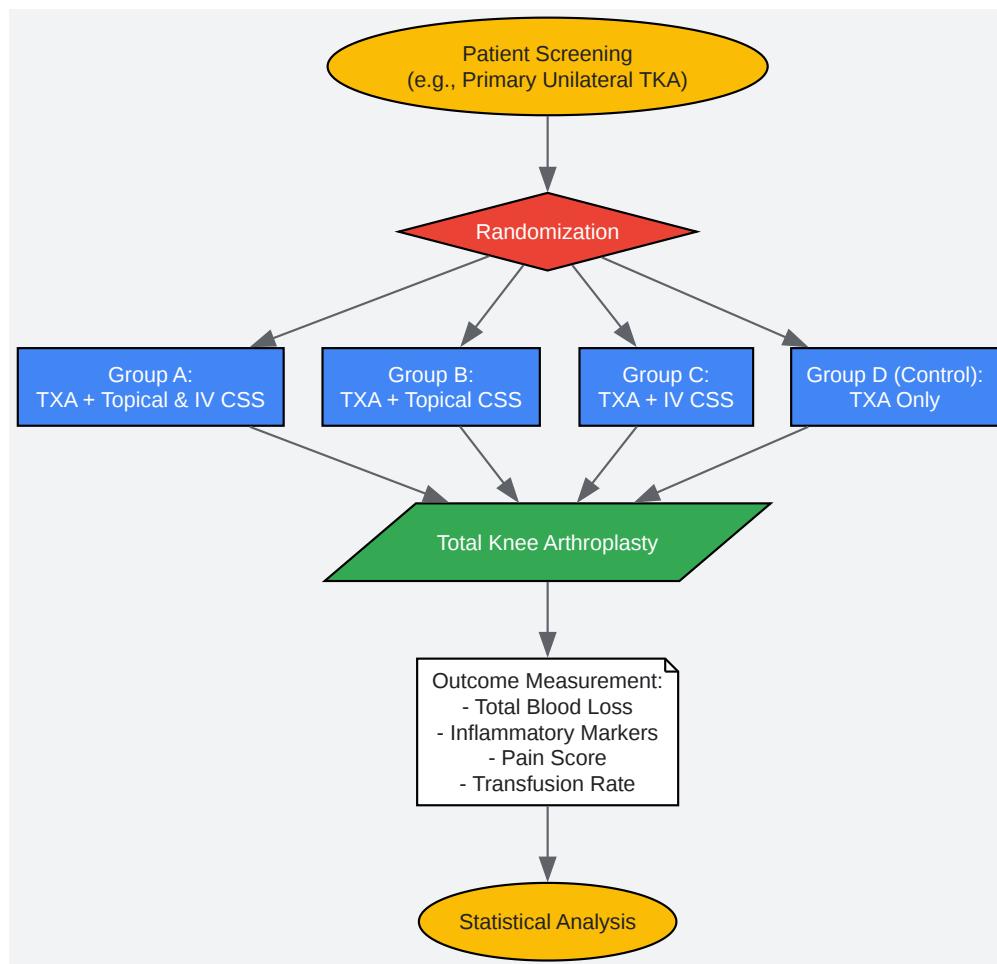
Pharmacokinetic data for **carbazochrome sodium sulfonate** in humans is limited in the available literature. However, a study in rabbits provides some insight into its absorption and elimination profile following injection.

Experimental Protocol: Pharmacokinetic Study in Rabbits

- Subjects: Japanese big-ear white rabbits were used.[\[12\]](#)
- Administration: **Carbazochrome sodium sulfonate** solution was administered via two methods: needle-free injection and traditional intramuscular injection with a needle syringe.[\[12\]](#)
- Sampling: Plasma samples were collected at various time points post-administration.[\[12\]](#)
- Analysis: Plasma concentrations of **carbazochrome sodium sulfonate** were determined using High-Performance Liquid Chromatography (HPLC). The mobile phase consisted of 0.12% NH₄H₂PO₄ and acetonitrile (91:9), with a detection wavelength of 363 nm.[\[12\]](#)
- Data Fitting: The blood drug concentration-time data was analyzed using DAS 2.1.1 pharmacokinetic software, which determined that the process followed a one-compartment model.[\[12\]](#)

Pharmacokinetic Parameters in Rabbits

Parameter	Needle-Free Injection	Intramuscular Injection
AUC _{0-t} ($\mu\text{g}\cdot\text{min}\cdot\text{mL}^{-1}$)	162.43 ± 17.09	180.82 ± 15.29
t _{max} (min)	5.00 ± 1.41	23.00 ± 2.01
C _{max} ($\mu\text{g}\cdot\text{mL}^{-1}$)	5.93 ± 0.02	5.09 ± 0.29
t _{1/2} (min)	23.54 ± 3.89	18.28 ± 2.47
(Data from a study in rabbits)		
[12]		


The study concluded that needle-free injection resulted in a significantly shorter time to reach maximum concentration (t_{max}) and a higher peak concentration (C_{max}) compared to traditional intramuscular injection.[12]

Clinical Efficacy

Carbazochrome sodium sulfonate has been evaluated in various clinical settings, primarily as an adjunct to reduce perioperative blood loss. It is often used in combination with other hemostatic agents like tranexamic acid (TXA).

Use in Orthopedic Surgery

Several randomized controlled trials have investigated the efficacy of **carbazochrome sodium sulfonate** in reducing blood loss during total knee arthroplasty (TKA) and total hip arthroplasty (THA).

[Click to download full resolution via product page](#)

Workflow of a randomized controlled trial for **Carbazochrome Sodium Sulfonate (CSS)**.

Key Findings from a TKA Study:

Outcome	Group A (TXA + Topical & IV CSS)	Group B (TXA + Topical CSS)	Group C (TXA + IV CSS)	Group D (TXA Only)
Total Blood Loss (mL)	609.92 ± 221.24	753.16 ± 247.67	829.23 ± 297.45	1158.26 ± 334.13
Postoperative Swelling Rate	Significantly Improved	Significantly Improved	Significantly Improved	Baseline
Inflammatory Biomarkers	Significantly Improved	Significantly Improved	Significantly Improved	Baseline
Pain Score (VAS)	Significantly Improved	Significantly Improved	Significantly Improved	Baseline
Transfusion Rate	No Significant Difference	No Significant Difference	No Significant Difference	No Significant Difference
Thromboembolic Events	0	0	0	0

*P < .05

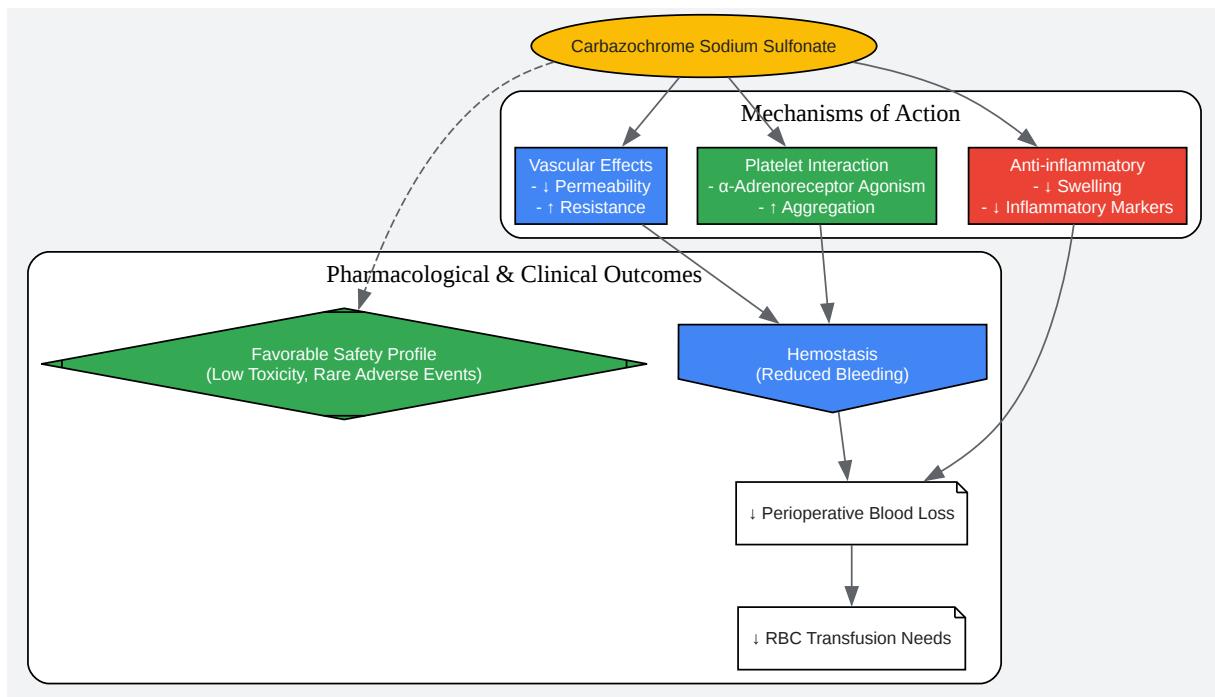
compared to

Group D.[\[4\]](#)

The study concluded that the combination of **carbazochrome sodium sulfonate** and TXA was more effective in reducing perioperative blood loss and inflammatory response than TXA alone, without increasing the risk of thromboembolic complications.[\[2\]](#)[\[4\]](#) Similar positive outcomes have been reported in patients undergoing total hip arthroplasty.[\[5\]](#)[\[13\]](#)

Use in Trauma

A retrospective study evaluated the effect of adding **carbazochrome sodium sulfonate** to tranexamic acid in bleeding trauma patients. The study found that the administration of CSS was an independent factor for the reduction of red blood cell (RBC) transfusion.[\[14\]](#)[\[15\]](#) However, it did not significantly decrease mortality or the need for fresh frozen plasma (FFP) or platelet concentrate (PC) transfusions.[\[14\]](#)[\[15\]](#)


Safety and Toxicology

Carbazochrome sodium sulfonate is generally considered to have a favorable safety profile with low toxicity.[\[1\]](#)[\[16\]](#)

- Adverse Reactions: The most common adverse reactions are typically mild and localized to the injection site, including pain, redness, and itching.[\[1\]](#) Occasionally, systemic effects like nausea and dizziness have been reported.[\[1\]](#) Serious adverse reactions are rare.[\[1\]](#)
- Toxicology Data:
 - Oral LD₅₀ (Rat): 50 g/kg.[\[17\]](#) This indicates very low acute oral toxicity.
- Contraindications: There is no specific information available in the provided search results regarding contraindications.
- Drug Interactions: The provided search results do not contain detailed information on drug-drug interactions.

Summary and Conclusion

Carbazochrome sodium sulfonate is a hemostatic agent with a unique mechanism of action that targets vascular integrity and platelet function without interfering with the coagulation cascade.[\[1\]](#)[\[6\]](#)[\[7\]](#) Its pharmacological profile is summarized below.

[Click to download full resolution via product page](#)

Logical relationships of **Carbazochrome Sodium Sulfonate**'s pharmacological profile.

Clinical evidence, particularly from orthopedic surgery, supports its efficacy in reducing perioperative blood loss, especially when used in conjunction with tranexamic acid.^{[4][5]} Its favorable safety profile and multi-faceted mechanism of action make it a valuable agent in the management of capillary hemorrhage. Further research is warranted to fully elucidate its pharmacokinetic profile in humans and explore its potential in other clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Hemostatic and Anti-Inflammatory Effects of Carbazochrome Sodium Sulfonate in Patients Undergoing Total Knee Arthroplasty: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of carbazochrome sodium sulfonate combined with tranexamic acid on blood loss and inflammatory response in patients undergoing total hip arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 51460-26-5 · Carbazochrome Sodium Sulfonate Trihydrate · 035-25171 · 033-25172[Detail Information] | [Life Science] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Carbazochrome - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Carbazochrome - Wikipedia [en.wikipedia.org]
- 10. nbinfo.com [nbinfo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. A randomized controlled trial comparing carbazochrome sodium sulfonate and tranexamic acid in reducing blood loss and inflammatory response after simultaneous bilateral total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Carbazochrome Sodium Sulfonate in Addition to Tranexamic Acid in Bleeding Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN1759832A - Carbazochrome sodium sulfonate for injection, and preparation method - Google Patents [patents.google.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [The Pharmacological Profile of Carbazochrome Sodium Sulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612076#pharmacological-profile-of-carbazochrome-sodium-sulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com